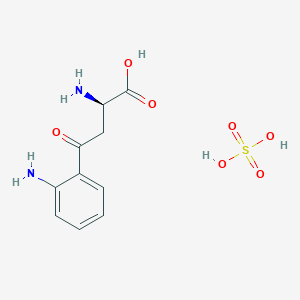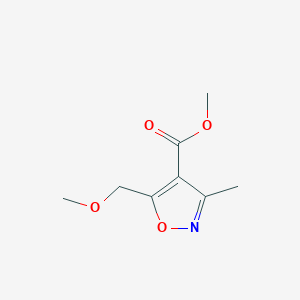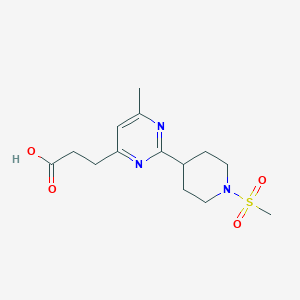
(R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid sulfuric acid (1:1)
Vue d'ensemble
Description
Applications De Recherche Scientifique
Sensing Applications
Boronic acids, which share a similar functional group to the compound , are widely used in sensing applications due to their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for homogeneous assays or heterogeneous detection, including at the interface of the sensing material or within the bulk sample.
Biological Labelling
The compound’s boronic acid moiety can be utilized for biological labelling. This application takes advantage of the specific interaction between boronic acids and diols, which is prevalent in biological molecules, allowing for targeted labelling of cells or proteins .
Protein Manipulation and Modification
Protein manipulation and modification are other significant applications. Boronic acids can form reversible covalent complexes with proteins, enabling researchers to modify proteins in a controlled manner for various studies, including enzyme activity and protein-protein interactions .
Separation Technologies
In separation technologies, boronic acids are employed for their selective binding properties. This is particularly useful in the purification or separation of biomolecules, such as in the electrophoresis of glycated molecules .
Therapeutics Development
The interaction of boronic acids with biological molecules also extends to therapeutic applications. They can be used in the development of drugs that target specific biological pathways or as building blocks for polymers that can control the release of insulin .
Analytical Methods
Boronic acids are used as building materials for microparticles in analytical methods. These microparticles can enhance the detection capabilities of various analytical techniques, improving sensitivity and specificity .
Carbohydrate Chemistry
In carbohydrate chemistry, boronic acids play a crucial role due to their interaction with cis-diols. This interaction is fundamental in the analysis, separation, protection, and activation of carbohydrates, which is essential for understanding and manipulating complex biological systems .
Sulfonation Reactions
The compound’s ability to undergo sulfonation reactions is critical in synthesizing intermediates for drugs, dyes, and pigments. Microwave irradiation can be used to improve the efficiency of these reactions, offering high yields and shorter reaction times .
Mécanisme D'action
Target of Action
It is known that aromatic amines, such as the one , often interact with various enzymes and receptors in the body .
Mode of Action
Aromatic amines are known to undergo various chemical reactions, including sulfonation . The compound might interact with its targets, leading to changes in their function or structure .
Biochemical Pathways
The compound likely affects several biochemical pathways due to the presence of the aromatic amine and carboxylic acid functional groups. These groups are known to participate in a variety of reactions, including Suzuki–Miyaura cross-coupling and sulfonation . The downstream effects of these reactions can vary widely, depending on the specific pathways involved .
Pharmacokinetics
The presence of the carboxylic acid group might enhance its solubility in water, potentially improving its bioavailability .
Result of Action
Aromatic amines are known to have various biological effects, including antimicrobial activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the reaction conditions, such as temperature and pH, can affect the compound’s reactivity and stability . Additionally, the presence of other substances in the environment might influence the compound’s action through competitive or cooperative interactions .
Propriétés
IUPAC Name |
(2R)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXRWMOLNJZCEW-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)C[C@H](C(=O)O)N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743477 | |
| Record name | (2R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid sulfuric acid (1:1) | |
CAS RN |
19185-26-3 | |
| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (R)-, sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19185-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2R)-2-Amino-4-(2-aminophenyl)-4-oxobutanoic acid--sulfuric acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1401351.png)






